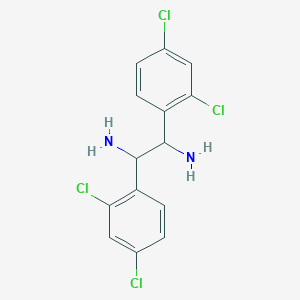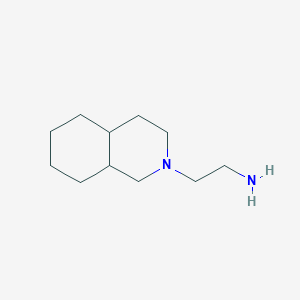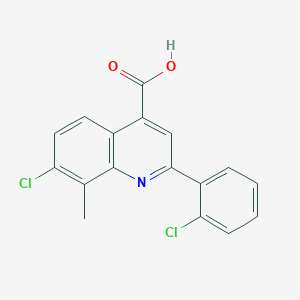
7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Descripción general
Descripción
The compound 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid is a chemical that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be used to infer properties and synthesis pathways for the compound .
Synthesis Analysis
The synthesis of related quinoline compounds involves cyclization reactions. For instance, β-(2-Carboxy-5-chlorophenylamino)propionic acid cyclizes in acetic anhydride to form a chloro-substituted benzoic acid derivative, which can further undergo conversion into its lactone form . Although this does not describe the exact synthesis of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, it suggests that similar cyclization methods could be employed, possibly involving different starting materials to introduce the 8-methyl group and the specific chloro substituents at the appropriate positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The papers provided do not directly analyze the molecular structure of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, but they do mention the use of IR, UV, and PMR spectra to confirm the structures of related compounds . These spectroscopic techniques could similarly be used to deduce the structure of the compound , including the positions of the chloro and methyl substituents and the carboxylic acid group.
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be complex. The abstract from the first paper indicates that the cyclization product can undergo further conversion, which could involve various chemical reactions such as lactonization . For the compound of interest, one might expect it to participate in reactions typical of carboxylic acids, such as esterification or amide formation, as well as reactions at the chloro substituents, such as nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid would be influenced by their functional groups and molecular structure. The presence of chloro substituents and a carboxylic acid group would affect the compound's acidity, solubility, and reactivity. The second paper discusses the synthesis of tetrahydroquinoline carboxylic acids, which are structurally related to the compound of interest, and suggests that ab initio quantum-chemical calculations can be used to predict the formation mechanism . Such calculations could also provide insights into the physical and chemical properties of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid, although specific data is not provided in the abstracts.
Aplicaciones Científicas De Investigación
-
Synthesis of Anti-depressant Molecules
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .
- Method : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
-
Synthesis of Coumarin Heterocycles
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of coumarin heterocycles .
- Method : These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .
- Results : Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
-
Synthesis of Quinoline Derivatives
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of quinoline derivatives .
- Method : A novel class of quinoline derivatives was developed by taking 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as starting material .
- Results : The results of this research were not specified in the source .
-
Synthesis of Anti-inflammatory Molecules
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of anti-inflammatory molecules .
- Method : The synthesis involves the use of metal-catalyzed reactions .
- Results : Anti-inflammatory drugs have shown effectiveness in reducing inflammation and pain in various conditions .
-
Synthesis of Antioxidant Molecules
-
Synthesis of Antiviral Molecules
-
Synthesis of Anti-inflammatory Molecules
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of anti-inflammatory molecules .
- Method : The synthesis involves the use of metal-catalyzed reactions .
- Results : Anti-inflammatory drugs have shown effectiveness in reducing inflammation and pain in various conditions .
-
Synthesis of Antioxidant Molecules
-
Synthesis of Antiviral Molecules
Propiedades
IUPAC Name |
7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-13(18)7-6-10-12(17(21)22)8-15(20-16(9)10)11-4-2-3-5-14(11)19/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZFEADCCFMMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174138 | |
| Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
725221-35-2 | |
| Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725221-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



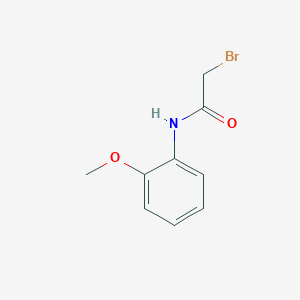
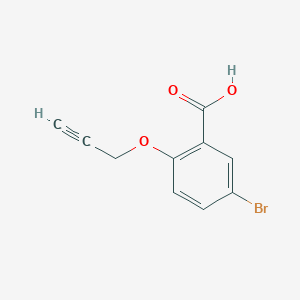
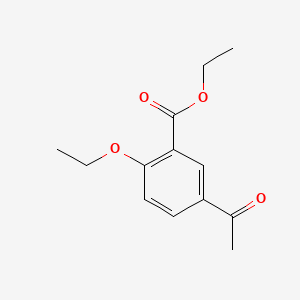
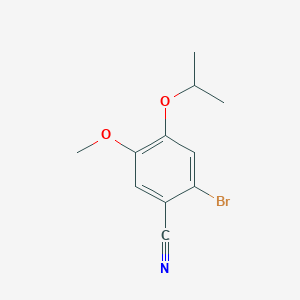
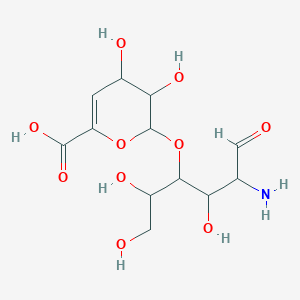
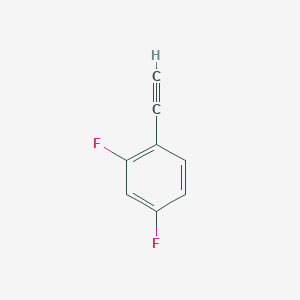
![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
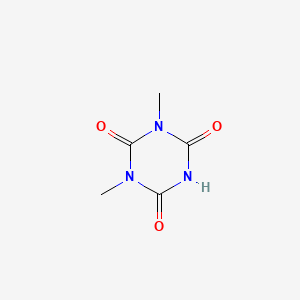
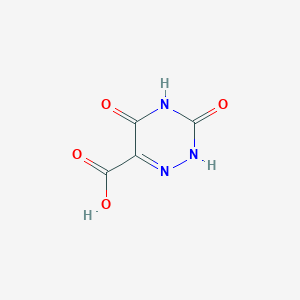

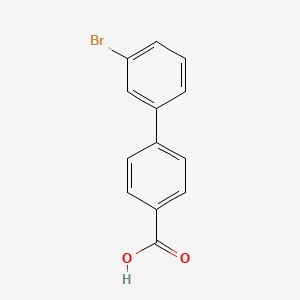
![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)
